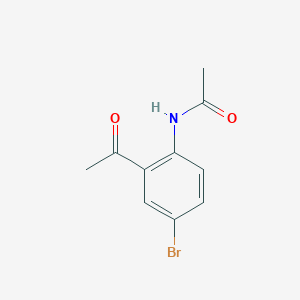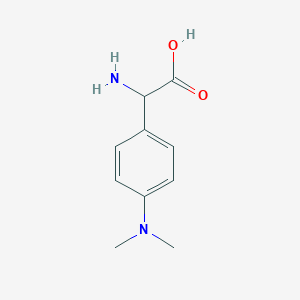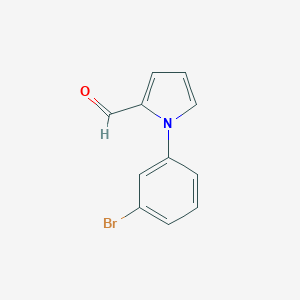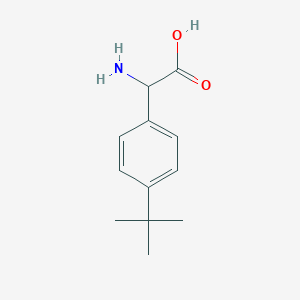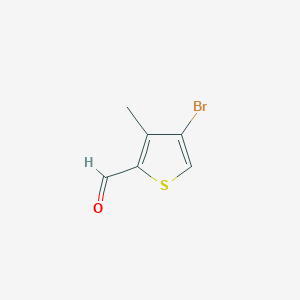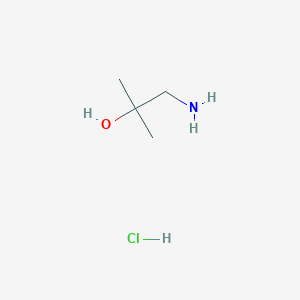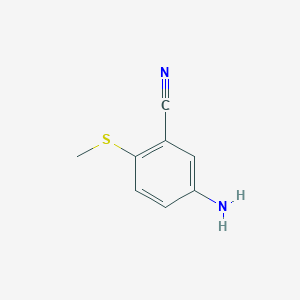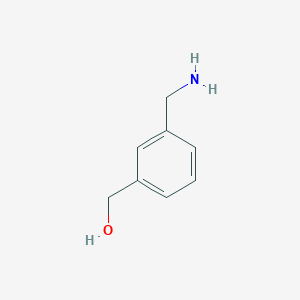
(3-(Aminomethyl)phenyl)methanol
概要
説明
“(3-(Aminomethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-(Aminomethyl)benzyl Alcohol” and "Benzenemethanol, 3-(aminomethyl)-" .
Molecular Structure Analysis
The molecular structure of “(3-(Aminomethyl)phenyl)methanol” consists of 8 carbon atoms ©, 11 hydrogen atoms (H), and 1 nitrogen atom (NO). The average mass of the molecule is 137.179 Da, and the monoisotopic mass is 137.084061 Da .Physical And Chemical Properties Analysis
“(3-(Aminomethyl)phenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 277.9±20.0 °C at 760 mmHg, and a flash point of 121.9±21.8 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This effect is crucial in the study of transmembrane proteins/peptides and in understanding the role of solvents in biomembrane studies (Nguyen et al., 2019).
Catalysis in Chemical Reactions : A study demonstrated the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, indicating the potential of (3-(Aminomethyl)phenyl)methanol derivatives in catalytic processes (Ozcubukcu et al., 2009).
Synthesis of Multi-substituted Arenes : Research shows that (3-(Aminomethyl)phenyl)methanol derivatives can be effectively synthesized through palladium-catalyzed C-H halogenation reactions, offering advantages like higher yields and selectivity compared to traditional methods (Sun et al., 2014).
Enantioselective Epoxidation : The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, producing epoxides with high yields and enantioselectivities (Lu et al., 2008).
Synthesis of Benzothiazine and Oxazine Derivatives : It is involved in the aza-Piancatelli rearrangement reaction for synthesizing benzothiazine and oxazine derivatives, highlighting its role in creating complex organic structures (Reddy et al., 2012).
Ring-Chain Tautomerism in Condensation Products : The compound plays a role in the ring-chain tautomerism observed in the condensation products of non-racemic 1,2-aminoalcohols with aromatic aldehydes (Juhász et al., 2011).
N-Methylation and Transfer Hydrogenation : Methanol serves as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes using a RuCl3 catalyst, indicating its utility in organic synthesis and energy technologies (Sarki et al., 2021).
Alcohol Resolution at Low Temperature : The compound has been efficiently resolved at very low temperatures using a lipase-catalyzed reaction, demonstrating its significance in stereochemical studies (Sakai et al., 2003).
Catalytic N-Monomethylation : It's involved in the direct N-monomethylation of aromatic primary amines using methanol, highlighting its role in environmentally friendly and efficient chemical syntheses (Li et al., 2012).
Biocatalysis in Drug Research : The compound is utilized in asymmetric biocatalysis, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).
Safety And Hazards
特性
IUPAC Name |
[3-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYUINIEPILPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619319 | |
| Record name | [3-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)phenyl)methanol | |
CAS RN |
34231-22-6 | |
| Record name | [3-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(aminomethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




